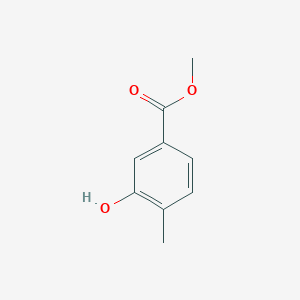

Methyl 3-hydroxy-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSINTLJUNXLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-86-3 | |

| Record name | methyl 3-hydroxy-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-hydroxy-4-methylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxy-4-methylbenzoate

Core Identification and Structure

This compound is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its structure, featuring a benzene ring substituted with hydroxyl, methyl, and methyl ester groups, provides multiple reaction sites, making it a versatile building block in organic chemistry. The primary identifiers for this compound are cataloged as CAS Number 3556-86-3 and molecular formula C9H10O3.[1][2]

Physicochemical Properties

This compound is typically a colorless to light yellow solid at room temperature, a characteristic corroborated by its melting point.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and ether.[1] These properties are critical for selecting appropriate solvent systems for reactions and purification processes.

| Property | Value | Source |

| Molecular Formula | C9H10O3 | [1][2] |

| Molar Mass | 166.17 g/mol | [1][3] |

| Melting Point | 119.0 - 120.5 °C | [1] |

| Boiling Point | 294.6 ± 20.0 °C (Predicted) | [1] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethanol, ether; slightly soluble in water, acetone, chloroform. | [1] |

Spectroscopic Profile

While comprehensive, experimentally verified spectral data for this compound is not widely available in public repositories, its structure allows for a reliable prediction of its spectroscopic features. The following analysis is based on established principles of spectroscopy and data from structurally related compounds, such as its parent acid, 3-hydroxy-4-methylbenzoic acid.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the ester methyl protons (-OCH₃) around 3.8-3.9 ppm, a singlet for the aromatic methyl protons (-CH₃) around 2.2-2.3 ppm, and a singlet for the phenolic hydroxyl proton (-OH) with a variable chemical shift depending on solvent and concentration. The three aromatic protons should appear as distinct signals in the aromatic region (approx. 6.8-7.8 ppm), with splitting patterns dictated by their coupling constants.

-

¹³C NMR: The carbon NMR would reveal nine distinct carbon signals. The ester carbonyl carbon would be the most downfield signal (around 167 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded among them. The ester methyl and aromatic methyl carbons would have characteristic upfield shifts (approx. 52 ppm and 20 ppm, respectively).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl (O-H) stretch around 3300-3500 cm⁻¹. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch would be prominent around 1680-1710 cm⁻¹. Additional key signals would include C-O stretching vibrations (1200-1300 cm⁻¹) and aromatic C-H stretching (around 3000-3100 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 135, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z = 107.

Synthesis and Reactivity

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 3-hydroxy-4-methylbenzoic acid.[1] This acid-catalyzed reaction with methanol is a classic, equilibrium-driven process.

Expertise & Rationale:

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied by using a large excess of one of the reactants. Methanol is typically used in excess as it is inexpensive and can also serve as the reaction solvent.

-

Workup: The post-reaction workup involves neutralization with a weak base like sodium bicarbonate (NaHCO₃). This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt, simplifying the purification of the final ester product.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 eq).

-

Reagents: Add an excess of methanol (e.g., 10-20 eq), ensuring the starting material is fully dissolved.

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine to remove residual water.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Core Reactivity

The functionality of this compound makes it a versatile substrate for further chemical modification.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily deprotonated by a base. The resulting phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis (O-alkylation) to produce ether derivatives. This site can also be acylated to form esters.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The ester group is a meta-director. The combined directing effects make positions 2 and 6 (ortho to the hydroxyl group) the most likely sites for substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

-

Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate.[1] In the pharmaceutical industry, its structural motif is a component of more complex active pharmaceutical ingredients (APIs). The presence of three distinct functional groups that can be selectively modified makes it an ideal starting material or building block for constructing drug candidates.[1] For example, related structures like methyl 3-hydroxy-4-methoxybenzoate are used in the synthesis of targeted cancer therapies like Gefitinib, highlighting the importance of this chemical scaffold in medicinal chemistry.[5] In the fragrance industry, it can be used as a precursor to synthesize aromatic compounds with specific scent profiles.[1]

Safety and Handling

While generally considered a low-toxicity compound, standard laboratory safety protocols must be followed during its handling.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1] Minimize dust generation and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from sources of ignition and strong oxidizing agents.[1]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

For comprehensive hazard information, including GHS classifications and first-aid measures, always consult the supplier-specific Safety Data Sheet (SDS) before use.

References

- Methyl 3-hydroxy-4-methylbenzo

- Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem.

- This compound | C9H10O3 | CID 354091 - PubChem.

- Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem.

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- Synthesis of methyl 3-hydroxybenzo

Sources

An In-depth Technical Guide to Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-methylbenzoate, with the CAS registry number 3556-86-3, is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its unique trifunctional structure, incorporating a methyl ester, a phenolic hydroxyl group, and a methyl group on the benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Fischer esterification, its analytical characterization, and its emerging applications in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 119.0-120.5 °C.[1] It is slightly soluble in acetone and chloroform.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3556-86-3 | N/A |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 119.0-120.5 °C | [1] |

| Boiling Point (Predicted) | 294.6 ± 20.0 °C | [1] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [1] |

| Flash Point | 181.2 °C | [1] |

| Solubility | Slightly soluble in acetone and chloroform | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Hydroxy-4-methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Hydroxy-4-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Pour the concentrated residue into a separatory funnel containing water and extract with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a crystalline solid.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The phenolic hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with variations in chemical shifts due to the substituents), the methyl carbon of the ester, and the methyl carbon attached to the ring.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks are summarized in Table 2.

Table 2: Predicted FT-IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Phenolic) | 3500-3200 (broad) | Stretching vibration |

| C-H (Aromatic) | 3100-3000 | Stretching vibration |

| C-H (Aliphatic) | 3000-2850 | Stretching vibration |

| C=O (Ester) | ~1700 | Stretching vibration |

| C=C (Aromatic) | 1600-1450 | Ring stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 166.17. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Applications in Drug Development and Medicinal Chemistry

This compound and its precursor, 3-Hydroxy-4-methylbenzoic acid, are valuable intermediates in the synthesis of biologically active molecules. The functional groups on the aromatic ring provide handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Notably, derivatives of 3-Hydroxy-4-methylbenzoic acid have been utilized in the preparation of potent inhibitors of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[2] The inhibition of angiogenesis is a key strategy in cancer therapy to suppress tumor growth.[2] Furthermore, this class of compounds has been employed in the synthesis of inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in various cellular processes, including cell growth, proliferation, and survival, and are important targets in cancer research.[2]

While specific, publicly documented examples of this compound as a direct intermediate in the synthesis of a marketed drug are limited, its structural motif is of significant interest to medicinal chemists. The strategic placement of the hydroxyl, methyl, and methyl ester groups allows for the exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and synthetically accessible building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward preparation via Fischer esterification and the presence of multiple functional groups make it an attractive starting material for the synthesis of complex molecular targets. As research into novel therapeutic agents continues, the utility of such well-defined intermediates is expected to grow, paving the way for the development of new and improved pharmaceuticals.

References

- ChemBK.

- PubChem.

Sources

physical properties of Methyl 3-hydroxy-4-methylbenzoate

An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-4-methylbenzoate

Authored by a Senior Application Scientist

Introduction

This compound, with the CAS Number 3556-86-3, is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and as a component in fragrance formulations.[1] A thorough understanding of its physical properties is paramount for its effective application in research and development, ensuring purity, predicting behavior in various matrices, and designing robust synthetic routes. This guide provides a comprehensive overview of the key physical and spectral properties of this compound, supported by detailed experimental protocols for their validation.

1. Core Physicochemical Properties

The fundamental physical constants of a compound are the bedrock of its chemical identity. These properties dictate its state at ambient temperature, its volatility, and its bulk characteristics. The data presented below has been aggregated from verified chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molar Mass | 166.17 g/mol | [1] |

| Melting Point | 119.0 - 120.5 °C | [1] |

| Boiling Point | 294.6 ± 20.0 °C (Predicted) | [1] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 181.2 °C | [1] |

| Vapor Pressure | 1.41E-05 mmHg at 25°C | [1] |

2. Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-phase reactions, purification by recrystallization, and formulation.

-

High Solubility: The compound is readily soluble in ethanol and ether.[1]

-

Slight Solubility: It exhibits slight solubility in acetone and chloroform.[1]

-

Low Solubility: It is only slightly soluble in water.[1] This low aqueous solubility is typical for aromatic esters of this size that also possess a hydroxyl group capable of hydrogen bonding.

The interplay between the polar hydroxyl and ester groups and the nonpolar benzene ring and methyl group results in this mixed solubility profile, making solvent selection a key consideration in its handling and application.

3. Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like this compound, techniques such as NMR, IR, and Mass Spectrometry are indispensable for confirming its identity and purity.[2]

Experimental Methodologies: A Practical Approach

To ensure scientific integrity, the physical properties listed above must be verifiable through standardized laboratory procedures. The following protocols are designed to be self-validating and reflect best practices in chemical research.

Workflow for Physical Property Determination

The following diagram outlines the logical flow for characterizing a purified solid compound like this compound.

Caption: Workflow for the physical and spectral characterization of a solid compound.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a robust indicator of purity; a sharp melting range close to the literature value suggests a high-purity sample.

-

Objective: To determine the melting range of this compound.

-

Materials: Digital melting point apparatus, capillary tubes (one end sealed), spatula, mortar and pestle, and a sample of the compound.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

-

Accurate Measurement: For an accurate reading, set the starting temperature to about 20 °C below the expected melting point (approx. 100 °C). Set the heating ramp rate to a slow 1-2 °C per minute. A slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an artificially wide or high melting range.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic way to confirm the compound's solubility profile.

-

Objective: To qualitatively assess the solubility of this compound in various solvents.

-

Materials: Test tubes, vortex mixer, spatulas, sample compound, and a selection of solvents (e.g., deionized water, ethanol, ether, acetone, chloroform).

-

Methodology:

-

Solvent Addition: Add approximately 1 mL of a chosen solvent to a clean, dry test tube.

-

Sample Addition: Add approximately 10 mg of the compound to the test tube. This corresponds to a concentration of roughly 10 mg/mL.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat the process for each solvent to build a comprehensive solubility profile.

-

Solvent Selection Logic for Recrystallization

The solubility data is crucial for purification via recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Sources

Methyl 3-hydroxy-4-methylbenzoate molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3-hydroxy-4-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

This compound is an organic compound characterized by a substituted benzene ring. It serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural features, including a phenolic hydroxyl group, a methyl group, and a methyl ester, provide multiple reaction sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural integrity and resulting chemical behavior of this compound are dictated by the interplay of its constituent functional groups attached to the aromatic core.

Structural Analysis

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Hydroxy-p-toluic acid methyl ester, 3,4-Cresotic acid methyl ester

-

Molecular Weight: 166.17 g/mol [2]

The molecule consists of a benzene ring substituted at three positions:

-

A methyl ester group (-COOCH₃) at position 1. This group is electron-withdrawing through resonance and induction, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position.

-

A hydroxyl group (-OH) at position 3. The hydroxyl group is a strong electron-donating group through resonance, activating the ring towards electrophilic substitution, and is an ortho-, para-director.

-

A methyl group (-CH₃) at position 4. The methyl group is a weak electron-donating group through induction, also activating the ring and directing ortho- and para-.

The combined electronic effects of these substituents create a unique reactivity profile for the aromatic ring, influencing its role in synthetic chemistry.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, purification, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 3556-86-3 | [2] |

| Melting Point | 119.0-120.5 °C | [2] |

| Boiling Point | 294.6 ± 20.0 °C (Predicted) | [2] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone, and chloroform. | [2] |

These properties indicate that this compound is a stable, solid compound under standard laboratory conditions. Its solubility profile is typical for moderately polar organic molecules, allowing for its use in a variety of solvent systems.

Synthesis and Reaction Pathways

The primary route for synthesizing this compound is through the esterification of its carboxylic acid precursor, 3-hydroxy-4-methylbenzoic acid. This two-step process is a foundational technique in organic synthesis.

Synthesis of 3-Hydroxy-4-methylbenzoic Acid

3-Hydroxy-4-methylbenzoic acid is a key intermediate.[3] While several methods exist for its synthesis, a common approach involves the modification of readily available starting materials like p-cresol or toluic acid derivatives. For instance, selective hydroxylation of 4-methylbenzoic acid can be achieved, though controlling regioselectivity is a key challenge. A more controlled synthesis involves the demethylation of 3-methoxy-4-methylbenzoic acid.[3] Another method involves the hydrolysis of a corresponding nitrile or the oxidation of 3-hydroxy-4-methylbenzyl alcohol. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.[3]

Esterification to this compound

The conversion of 3-hydroxy-4-methylbenzoic acid to its methyl ester is typically accomplished via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol. The acid catalyst, commonly sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of methyl esters from carboxylic acids.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which serves as both a reagent and the solvent.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure this compound as a solid.[4]

The self-validating nature of this protocol lies in the monitoring by TLC, which confirms the consumption of the starting material and the formation of the product, and the final purification step, which yields a product with a sharp melting point consistent with literature values.

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Aromatic Protons: Three signals in the aromatic region (~6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be dictated by their coupling with neighboring protons.

-

Hydroxyl Proton: A broad singlet for the phenolic -OH proton, which can vary in chemical shift depending on concentration and solvent.

-

Ester Methyl Protons: A sharp singlet around 3.8-3.9 ppm corresponding to the three protons of the -COOCH₃ group.[5]

-

Ring Methyl Protons: A singlet around 2.2-2.4 ppm for the three protons of the -CH₃ group attached to the ring.[5]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region (~165-170 ppm) for the ester carbonyl carbon.[5]

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), with carbons attached to oxygen appearing more downfield.

-

Ester Methyl Carbon: A signal around 52 ppm for the -OCH₃ carbon.[5]

-

Ring Methyl Carbon: A signal in the upfield region (~20 ppm) for the -CH₃ carbon.[5]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretch: Absorption bands in the 1100-1300 cm⁻¹ region for the C-O bonds of the ester and phenol.

-

Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl formate radical.

-

Applications in Drug Development and Research

Hydroxybenzoic acid derivatives are prevalent scaffolds in medicinal chemistry. While specific, large-scale applications of this compound itself are not extensively documented in mainstream drug manufacturing, its structural motifs are of significant interest. For instance, the related compound Methyl 3-hydroxy-4-methoxybenzoate is a documented starting material for the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[6] This highlights the utility of the 3-hydroxy-4-substituted benzoate framework as a key building block.

The functional groups of this compound offer multiple avenues for derivatization:

-

Etherification: The phenolic hydroxyl group can be alkylated to introduce various side chains, a common strategy to modulate a molecule's solubility, lipophilicity, and binding affinity to biological targets.[7]

-

Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a core reaction in the synthesis of many pharmaceuticals.

-

Ring Functionalization: The aromatic ring can undergo further electrophilic substitution, although the positions of substitution are governed by the existing groups.

These potential transformations make this compound a valuable starting point for creating libraries of novel compounds for screening in drug discovery programs.

Conclusion

This compound is a multifunctional organic compound whose value lies in its well-defined molecular structure. The strategic placement of hydroxyl, methyl, and methyl ester groups on an aromatic scaffold provides a versatile platform for synthetic chemists. A thorough understanding of its physicochemical properties, synthesis, and spectroscopic signature is essential for its effective use as an intermediate in the development of novel pharmaceuticals and other advanced materials. This guide provides the foundational knowledge required by researchers and scientists to harness the synthetic potential of this important chemical building block.

References

- ChemBK. (2024, April 9). This compound.

- PubChem - National Institutes of Health. This compound | C9H10O3 | CID 354091.

- PrepChem.com. Synthesis of methyl 3-hydroxybenzoate.

- MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

- The Royal Society of Chemistry. Supporting Information for: A practical and efficient method for the synthesis of esters from alcohols using HBr and H2O2.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-hydroxy-4-methylbenzoate in CDCl₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-hydroxy-4-methylbenzoate in deuterated chloroform (CDCl₃). As a vital analytical technique in organic chemistry and drug development, a thorough understanding of the ¹H NMR spectrum is crucial for structural elucidation, purity assessment, and quality control of this compound. This document, crafted from the perspective of a Senior Application Scientist, offers not just a theoretical prediction of the spectrum but also practical insights into the experimental workflow, ensuring both scientific rigor and field-proven applicability.

Introduction: The Significance of ¹H NMR in Characterizing this compound

This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its precise molecular structure dictates its chemical and biological properties. ¹H NMR spectroscopy is an unparalleled, non-destructive technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can confirm the identity and purity of this compound with a high degree of confidence.

This guide will first delve into a detailed theoretical prediction and analysis of the ¹H NMR spectrum of the title compound. This is followed by a robust, step-by-step experimental protocol for acquiring a high-quality spectrum in a laboratory setting.

Predicted ¹H NMR Spectrum of this compound in CDCl₃

The structure of this compound gives rise to a distinct set of signals in its ¹H NMR spectrum. The aromatic region, in particular, provides a unique fingerprint of the substitution pattern on the benzene ring. Below is a detailed analysis of the expected signals.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, let's first visualize the molecular structure and label the chemically non-equivalent protons.

Caption: Molecular structure of this compound with key protons labeled.

Analysis of Chemical Shifts, Multiplicities, and Coupling Constants

The electronic effects of the substituents on the benzene ring—the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing methoxycarbonyl (-COOCH₃) group—determine the chemical shifts of the aromatic protons.

-

Aromatic Protons (H₅, H₂, H₆):

-

H₅: This proton is ortho to the electron-donating methyl group and meta to the electron-donating hydroxyl group and the electron-withdrawing methoxycarbonyl group. It is expected to be the most shielded of the aromatic protons, appearing at the lowest chemical shift. It will be split by the adjacent H₆ into a doublet.

-

H₂: This proton is ortho to the electron-withdrawing methoxycarbonyl group and meta to the electron-donating hydroxyl group. This proton is expected to be significantly deshielded and will appear as a doublet due to coupling with H₆.

-

H₆: This proton is situated between H₅ and H₂ and is ortho to the hydroxyl group and meta to both the methyl and methoxycarbonyl groups. It will be split by both H₅ and H₂. Since the coupling constants are likely to be similar, it may appear as a triplet or, more accurately, a doublet of doublets.

-

-

Methyl Protons (-OCH₃ and Ar-CH₃):

-

-OCH₃: The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet.

-

Ar-CH₃: The three protons of the methyl group attached to the aromatic ring will also appear as a singlet, typically at a lower chemical shift than the ester methyl group.

-

-

Hydroxyl Proton (-OH):

-

The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent purity. It typically appears as a broad singlet and may exchange with residual water in the solvent.

-

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-CH ₃ | ~2.2 - 2.4 | Singlet (s) | - | 3H |

| -OCH ₃ | ~3.8 - 4.0 | Singlet (s) | - | 3H |

| -OH | Variable (broad) | Singlet (s) | - | 1H |

| H ₅ | ~6.8 - 7.0 | Doublet (d) | ~8.0 | 1H |

| H ₆ | ~7.6 - 7.8 | Doublet of Doublets (dd) or Triplet (t) | J(H₆,H₅) ~8.0, J(H₆,H₂) ~2.0 | 1H |

| H ₂ | ~7.8 - 8.0 | Doublet (d) | ~2.0 | 1H |

Note: These are predicted values based on typical substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and proper instrument parameterization. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

-

Compound Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. Use a high-purity grade (≥99.8% D) to minimize the residual solvent peak.

-

Sample Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added, but care should be taken to avoid adding too much.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Number of Scans (NS) | 8 - 16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |

| Relaxation Delay (D1) | 1 - 2 seconds | Allows for adequate relaxation of the protons between pulses, ensuring accurate integration. |

| Acquisition Time (AQ) | 3 - 4 seconds | Determines the digital resolution of the spectrum. |

| Pulse Width (P1) | Calibrated 90° pulse | Ensures uniform excitation of all protons. |

| Spectral Width (SW) | 12 - 16 ppm | Covers the expected range of chemical shifts for organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum.

-

Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is essential for accurate integration.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow.

Caption: A streamlined workflow for acquiring the ¹H NMR spectrum.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound in CDCl₃. By combining a detailed theoretical prediction with a robust experimental protocol, researchers, scientists, and drug development professionals are equipped with the necessary knowledge to confidently acquire, interpret, and utilize this critical analytical data. Adherence to the principles of scientific integrity and best practices outlined herein will ensure the generation of high-quality, reliable spectroscopic information essential for advancing research and development endeavors.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- University of Ottawa. (n.d.). NMR Sample Preparation.

- Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.

- Western University. (n.d.). NMR Sample Preparation.

- Wishart, D. S. (2008). NMR data processing. In The Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

Sources

¹³C NMR chemical shifts for Methyl 3-hydroxy-4-methylbenzoate

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-hydroxy-4-methylbenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This guide offers a detailed examination of the , a substituted aromatic ester of significant interest in synthetic and medicinal chemistry.

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of spectral analysis for structural confirmation and characterization. We will explore the theoretical underpinnings of the chemical shifts, present predicted values based on empirical data and substituent effects, outline a robust experimental protocol for data acquisition, and provide a framework for spectral interpretation.

Predicted ¹³C NMR Spectrum of this compound

The structure and numbering scheme for this compound are as follows:

Caption: Workflow for ¹³C NMR experimental analysis.

Comparison with Analogous Compounds

To validate our predictions, we can compare them with the experimental ¹³C NMR data of structurally related molecules.

| Compound | C1 (ppm) | C3 (ppm) | C4 (ppm) | C7 (C=O) (ppm) | C8 (O-CH₃) (ppm) | C9 (Ar-CH₃) (ppm) | Reference |

| Methyl 3-hydroxybenzoate | 131.5 | 157.8 | 117.5 (C4/C6) | 167.0 | 52.3 | N/A | |

| 3-Hydroxy-4-methylbenzoic acid | 123.4 | 156.4 | 122.9 | 172.8 | N/A | 16.1 | |

| Methyl 4-hydroxybenzoate | 122.2 | 132.8 (C2/C6) | 163.6 | 168.7 | 52.3 | N/A |

Note: The numbering of atoms in the reference spectra may differ from the scheme used in this guide. The values are mapped to the corresponding positions for comparison.

The experimental data from these analogs strongly support our predicted chemical shifts. For instance, the C3 carbon attached to the hydroxyl group consistently appears far downfield (~156-158 ppm). The carbonyl carbon (C7) is found in the expected 167-173 ppm range, and the ester methyl (C8) and aromatic methyl (C9) carbons are also in their predicted regions.

Conclusion

This technical guide provides a comprehensive overview of the . By integrating theoretical principles with empirical data from analogous compounds, we have established a reliable set of predicted chemical shifts. The provided experimental protocol outlines a systematic approach for obtaining high-quality spectral data, which is fundamental for the unambiguous structural verification of this and other novel chemical entities. This detailed analysis serves as a valuable resource for researchers engaged in the synthesis and characterization of complex organic molecules.

References

- Dalton Transactions. (n.d.). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. RSC Publishing.

- Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11535–11542.

- Gini, G., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(7), 1599.

- Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(13), 2155-2158.

- Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- Nummert, V., et al. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Magnetic Resonance in Chemistry, 47(10), 869-877.

- Nummert, V., et al. (2009). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 47(3), 223-231.

- Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate. BMRB.

- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.

- Reddit. (2025, January 13). Explanation for 13C-Shift on aromatic system. r/NMRspectroscopy.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate.

- Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate.

- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-hydroxy-4-methylbenzoate

Introduction

Methyl 3-hydroxy-4-methylbenzoate is an aromatic ester with applications in various fields of chemical research, including as a building block in organic synthesis and as a potential component in the development of novel pharmaceutical agents. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of the fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the structural elucidation of this and related compounds.

The fragmentation of aromatic esters is governed by the stability of the aromatic ring and the directing effects of its substituents. In the case of this compound, the interplay between the hydroxyl, methyl, and methyl ester groups dictates the formation of characteristic fragment ions. This document will delve into the mechanistic details of these processes, supported by data from analogous compounds and established fragmentation principles.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

Gas Chromatography:

-

Injector: A split/splitless injector is used, typically at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is employed.

-

Oven Program: A temperature gradient is applied, for instance, starting at 50°C, holding for 1 minute, then ramping to 280°C at 10°C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of m/z 40-400.

-

Ion Source Temperature: Maintained at approximately 230°C.

-

Major Fragmentation Pathways under EI

The molecular ion of this compound (C9H10O3) has a nominal mass of 166 Da. The EI mass spectrum is expected to show a prominent molecular ion peak due to the stabilizing effect of the aromatic ring. The key fragmentation pathways are initiated by the loss of electrons from the oxygen atoms of the ester or hydroxyl group.

1. α-Cleavage: Loss of the Methoxy Group

A characteristic fragmentation for methyl esters is the loss of the methoxy radical (•OCH3), resulting in the formation of a stable acylium ion.[1]

-

[M]+• → [M - 31]+

-

m/z 166 → m/z 135

This acylium ion at m/z 135 is often a significant peak in the spectrum of methyl benzoates.[2]

2. Loss of Formaldehyde

A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH2O) from the molecular ion.

-

[M]+• → [M - 30]+•

-

m/z 166 → m/z 136

3. Cleavage of the Ester Group

The entire methyl ester group can be cleaved, leading to the formation of a hydroxy-methylphenyl cation.

-

[M]+• → [M - 59]+

-

m/z 166 → m/z 107

4. Subsequent Fragmentations

The primary fragment ions can undergo further fragmentation. For example, the acylium ion at m/z 135 can lose carbon monoxide (CO).

-

[m/z 135]+ → [m/z 107]+ + CO

The resulting ion at m/z 107 corresponds to the hydroxy-methylphenyl cation. This ion can then lose a hydrogen atom to form a benzylic-type cation at m/z 106.

The following Graphviz diagram illustrates the proposed EI fragmentation pathways:

Caption: Proposed EI fragmentation pathways for this compound.

Expected EI Mass Spectrum Data

Based on the fragmentation of isomeric and related compounds, the following table summarizes the expected prominent ions in the EI mass spectrum of this compound.

| m/z | Proposed Ion Structure | Relative Abundance |

| 166 | [C9H10O3]+• (Molecular Ion) | Moderate |

| 135 | [M - •OCH3]+ | High |

| 107 | [M - •COOCH3]+ | Moderate |

| 77 | [C6H5]+ | Low |

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: The sample is dissolved in a solvent compatible with reversed-phase liquid chromatography, such as a methanol/water mixture.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

-

Mass Spectrometry (ESI-MS/MS):

-

Ionization: Electrospray ionization in either positive or negative ion mode.

-

MS1: The precursor ion ([M+H]+ or [M-H]-) is selected by the first mass analyzer.

-

Collision-Induced Dissociation (CID): The precursor ion is fragmented in a collision cell by collision with an inert gas (e.g., argon or nitrogen).

-

MS2: The resulting product ions are analyzed by the second mass analyzer.

-

Fragmentation in Positive Ion Mode ([M+H]+)

The protonated molecule of this compound has an m/z of 167. Under CID, the most likely fragmentation pathways involve the loss of neutral molecules.

-

Loss of Methanol: A common fragmentation for protonated methyl esters is the loss of methanol (CH3OH).

-

[M+H]+ → [M+H - 32]+

-

m/z 167 → m/z 135

-

-

Loss of Water: The presence of the hydroxyl group can lead to the loss of a water molecule.

-

[M+H]+ → [M+H - 18]+

-

m/z 167 → m/z 149

-

The following diagram illustrates the positive ion mode ESI-MS/MS fragmentation:

Caption: ESI-MS/MS fragmentation of protonated this compound.

Fragmentation in Negative Ion Mode ([M-H]−)

The deprotonated molecule has an m/z of 165. Deprotonation can occur at the phenolic hydroxyl group.

-

Loss of a Methyl Radical: A potential fragmentation pathway is the loss of a methyl radical (•CH3) from the ester group.

-

[M-H]− → [M-H - 15]−

-

m/z 165 → m/z 150

-

-

Decarboxylation: Loss of carbon dioxide (CO2) can occur, although this is less common for the deprotonated molecule without further activation.

The following diagram illustrates the negative ion mode ESI-MS/MS fragmentation:

Caption: ESI-MS/MS fragmentation of deprotonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound provides a wealth of structural information. Under Electron Ionization, the molecule undergoes characteristic cleavages of the ester group, leading to the formation of a prominent acylium ion at m/z 135. Electrospray Ionization, coupled with tandem mass spectrometry, reveals fragmentation pathways dominated by the loss of small neutral molecules such as methanol and water in positive ion mode, and the loss of a methyl radical in negative ion mode. A thorough understanding of these fragmentation patterns is indispensable for the confident identification and structural elucidation of this compound in complex analytical scenarios.

References

- PubChem. Methyl 3-hydroxy-4-methoxybenzoate.

- Nishshanka, U., & Attygalle, A. B. (2008). Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. Journal of Mass Spectrometry, 43(11), 1502–1511. [Link]

- PubChem. Methyl 4-hydroxy-3-methylbenzoate.

- NIST. 3-Hydroxy-4-methylbenzoic acid. NIST Chemistry WebBook. [Link]

- NIST.

- Doc Brown's Advanced Organic Chemistry.

- PubChem. Methyl 3-hydroxybenzoate.

- Whitman College. GCMS Section 6.

- Chemistry LibreTexts.

- NIST. Benzoic acid, methyl ester. NIST Chemistry WebBook. [Link]

- MassBank.

- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-hydroxy-4-methylbenzoate

This guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of Methyl 3-hydroxy-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal reasoning behind methodological choices, ensuring a robust and reproducible analytical framework.

Introduction: The Analytical Significance of Vibrational Spectroscopy

This compound is a substituted aromatic ester whose structural elucidation is a critical step in quality control, synthesis verification, and impurity profiling. Infrared spectroscopy offers a powerful, non-destructive technique to confirm the molecular identity and integrity of this compound by probing its specific functional groups. The interaction of the molecule with infrared radiation induces vibrations in its covalent bonds, resulting in a unique spectral fingerprint. This guide will detail the theoretical underpinnings, practical execution, and expert interpretation of the IR spectrum for this specific molecule.

Molecular Architecture and Expected Vibrational Modes

The predictive power of IR spectroscopy begins with a thorough understanding of the analyte's molecular structure. This compound (C₉H₁₀O₃) possesses several key functional groups, each with characteristic vibrational frequencies: a phenolic hydroxyl (-OH) group, an aromatic (phenyl) ring, a methyl (-CH₃) group, and a methyl ester (-COOCH₃) group.

The strategic arrangement of these groups—specifically the hydroxyl and methyl substituents on the benzene ring and the ester moiety—creates a distinct electronic environment that influences the precise wavenumber of each vibrational mode.

Caption: Molecular structure of this compound.

Core Principles and Spectral Interpretation

An infrared spectrum provides a plot of infrared light absorbance (or transmittance) versus wavenumber (cm⁻¹). The key to interpretation lies in assigning the observed absorption bands to specific bond vibrations within the molecule.

The Hydroxyl (-OH) Group Vibration

The phenolic -OH group is highly diagnostic. Its O-H stretching vibration typically appears as a broad, intense band in the 3600–3200 cm⁻¹ region.[1][2] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with an oxygen atom (from a carbonyl or another hydroxyl group) of a neighboring molecule.[1][2] This interaction slightly weakens the O-H bond, lowering its vibrational frequency and creating a distribution of bond strengths, which results in a broad absorption band rather than a sharp peak.[2] The C-O stretching vibration of the phenol group is also characteristic, appearing in the 1260–1200 cm⁻¹ range.[2]

The Aromatic Ester Group Vibrations

Aromatic esters are well-characterized by a "Rule of Three"—a pattern of three strong absorption bands corresponding to the C=O stretch and two distinct C-O stretches.[3][4]

-

C=O Carbonyl Stretch: This is typically the most intense peak in the spectrum. For an aromatic ester, where the carbonyl group is conjugated with the benzene ring, this band is found between 1730 and 1715 cm⁻¹.[3][5] Conjugation delocalizes the pi-electrons of the carbonyl bond into the aromatic system, slightly reducing its double-bond character and thus lowering the energy (and wavenumber) required for the stretching vibration compared to a saturated ester (1750–1735 cm⁻¹).[5][6]

-

Asymmetric C-O-C Stretch (C-C-O stretch): This vibration involves the bond between the carbonyl carbon and the ester oxygen. It appears as a strong band in the 1310–1250 cm⁻¹ region for aromatic esters.[3]

-

Symmetric C-O-C Stretch (O-C-C stretch): This vibration involves the bond between the ester oxygen and the methyl carbon. It is observed as an intense peak between 1130 and 1100 cm⁻¹.[3]

Aromatic Ring and Methyl Group Vibrations

The presence of the benzene ring is confirmed by several characteristic absorptions:

-

Aromatic C-H Stretch: These are weak to medium, sharp peaks appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[1][6]

-

Aromatic C=C Ring Stretches: These occur as a series of medium-to-strong bands in the 1600–1440 cm⁻¹ region.[1]

-

C-H Out-of-Plane Bending: The substitution pattern on the ring can often be deduced from strong bands in the 900–675 cm⁻¹ "fingerprint" region.

The methyl groups (both on the ring and from the ester) will show characteristic C-H stretching and bending vibrations, though these may overlap with other signals.

Summary of Predicted Absorption Bands

The expected vibrational frequencies for this compound are summarized below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600–3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak, Sharp |

| < 3000 | C-H Stretch | Methyl Groups | Medium |

| 1730–1715 | C=O Stretch (Conjugated) | Aromatic Ester | Very Strong, Sharp |

| 1600–1440 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |

| 1310–1250 | Asymmetric C-O-C Stretch | Aromatic Ester | Strong |

| 1260–1200 | C-O Stretch | Phenolic Hydroxyl | Strong |

| 1130–1100 | Symmetric C-O-C Stretch | Aromatic Ester | Strong |

| 900–675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Self-Validating Experimental Protocol: Thin Solid Film Method

For a solid, crystalline sample like this compound, the thin solid film method is a rapid and reliable technique for obtaining a high-quality IR spectrum.[7] The causality behind this choice is its simplicity and avoidance of interfering absorbances from mulling agents (like Nujol) or the complexities of KBr pellet preparation.[8] The protocol's self-validating nature comes from the ability to visually inspect the film and adjust its thickness to optimize peak intensity.

Caption: Experimental workflow for IR analysis via the thin solid film method.

Step-by-Step Methodology

-

Materials Preparation:

-

Obtain two infrared-transparent salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture from fingerprints.

-

Clean the plates if necessary with a small amount of anhydrous acetone or methylene chloride and wipe with a lint-free cloth.[7] Ensure they are dry and transparent.

-

Prepare a small, clean vial or beaker.

-

-

Sample Preparation:

-

Place approximately 2-5 mg of solid this compound into the vial.[9]

-

Add a few drops of a volatile solvent in which the compound is soluble, such as methylene chloride or acetone.[7] The choice of a volatile solvent is critical to ensure it evaporates quickly and completely, leaving no residual solvent peaks in the final spectrum.

-

Swirl gently to dissolve the solid completely.

-

-

Film Deposition:

-

Data Acquisition:

-

Place the single salt plate with the sample film into the V-shaped sample holder inside the FT-IR spectrometer.[7]

-

First, run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the salt plate itself, which the instrument software will then subtract from the sample spectrum to provide a clean result.[10]

-

Run the sample scan to obtain the infrared spectrum.

-

-

Validation and Refinement:

-

If peaks are too intense (absorbance > 1.0, or flat-topped): The film is too thick. Clean the salt plate thoroughly, dilute the remaining stock solution with more solvent, and repeat the deposition process.[7]

-

If peaks are too weak (low signal-to-noise ratio): The film is too thin. Remove the plate, add another drop of the solution directly onto the existing film, allow the solvent to evaporate, and re-run the spectrum.[7]

-

-

Post-Analysis:

-

Once a satisfactory spectrum is obtained, clean the salt plates thoroughly with an appropriate solvent and return them to the desiccator to prevent damage from atmospheric moisture.

-

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the correlation between its distinct functional groups—phenolic hydroxyl, aromatic ring, and methyl ester—and their characteristic vibrational frequencies, a researcher can confidently interpret the resulting spectrum. The presented thin film protocol provides a reliable and efficient method for sample analysis. A careful comparison of the experimental spectrum with the predicted absorption bands detailed in this guide will provide robust confirmation of the molecule's identity and purity, serving as a cornerstone of its analytical characterization.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- Michalska, D., & Wysokiński, R. (2001). “Troublesome” Vibrations of Aromatic Molecules in Second-Order Möller−Plesset and Density Functional Theory Calculations: Infrared Spectra of Phenol and Phenol-OD Revisited. The Journal of Physical Chemistry A, 105(38), 8689–8700.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- University of California, Los Angeles - Chemistry. (n.d.). Sample preparation for FT-IR.

- International Journal of Advanced Engineering, Management and Science (IJAEMS). (n.d.). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL.

- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.

- Química Organica.org. (n.d.). IR Spectrum: Esters.

- Taylor & Francis Online. (n.d.). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate.

- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube.

- Scribd. (n.d.). IR Sample Preparation Techniques.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

Sources

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. adichemistry.com [adichemistry.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. youtube.com [youtube.com]

The Biological Activities of Hydroxybenzoate Isomers: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Hydroxybenzoate Isomers in Biological Systems

Hydroxybenzoic acids, a class of phenolic compounds, are ubiquitous in nature and play crucial roles in the biological activities of various organisms. The three primary isomers—ortho-hydroxybenzoic acid (salicylic acid), meta-hydroxybenzoic acid, and para-hydroxybenzoic acid—exhibit a fascinating spectrum of biological effects, largely dictated by the position of the hydroxyl group on the benzoic acid ring. This seemingly subtle structural variation significantly influences their chemical properties and, consequently, their interactions with biological targets. This guide provides an in-depth exploration of the distinct biological activities of these isomers, offering insights into their mechanisms of action, structure-activity relationships, and their applications in drug development and research.

Ortho-Hydroxybenzoic Acid (Salicylic Acid): A Multifaceted Anti-inflammatory and Keratolytic Agent

Ortho-hydroxybenzoic acid, commonly known as salicylic acid, is arguably the most well-characterized of the three isomers, with a long history of medicinal use. Its primary biological activities are centered around its potent anti-inflammatory and keratolytic properties.

Mechanism of Action: A Complex Interplay of Molecular Interactions

Salicylic acid's anti-inflammatory effects are multifaceted. A primary mechanism involves the modulation of cyclooxygenase (COX) enzymes, particularly COX-1, to decrease the production of pro-inflammatory prostaglandins.[1] Unlike aspirin, which irreversibly acetylates and inhibits COX, salicylic acid is a weaker, reversible inhibitor.[2] It also exerts its anti-inflammatory action by inhibiting the activity of nuclear transcription factors like NF-κB and AP-1, which are key regulators of inflammatory gene expression.[3]

Beyond its anti-inflammatory role, salicylic acid is a widely used keratolytic agent in dermatology.[4][5] It promotes the shedding of the outermost layer of the skin by disrupting the cellular junctions between keratinocytes and dissolving the intercellular cement substance.[4] This desmolytic action helps to unclog pores, making it an effective treatment for acne vulgaris, psoriasis, and other hyperkeratotic skin conditions.[1][4]

Experimental Protocol: In Vitro Assay for COX-2 Inhibition

A key experiment to elucidate the anti-inflammatory potential of salicylic acid and its derivatives is the in vitro COX-2 inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of salicylic acid on recombinant human COX-2.

Methodology:

-

Reagent Preparation: Prepare a stock solution of salicylic acid in a suitable solvent (e.g., DMSO). Prepare a working solution of recombinant human COX-2 enzyme and a solution of the substrate, arachidonic acid.

-

Assay Procedure: In a 96-well plate, add the COX-2 enzyme, various concentrations of salicylic acid (or a vehicle control), and initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Plot the percentage of COX-2 inhibition against the logarithm of the salicylic acid concentration. Calculate the IC50 value using non-linear regression analysis.

Causality of Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit a key enzyme in the inflammatory cascade, isolating the effect from other cellular processes. The use of a recombinant enzyme ensures a pure and consistent source for the assay.

Meta-Hydroxybenzoic Acid: An Emerging Player in Metabolic Regulation

Meta-hydroxybenzoic acid (3-hydroxybenzoic acid) has historically received less attention than its ortho and para isomers. However, recent research has highlighted its unique biological activities, particularly in the realm of metabolic regulation.

Mechanism of Action: Activation of Hydroxycarboxylic Acid Receptors

A significant finding is the ability of 3-hydroxybenzoic acid to act as an agonist for hydroxycarboxylic acid receptors (HCAs), specifically HCA1 and HCA2.[3] The activation of these G protein-coupled receptors, which are highly expressed in adipocytes, leads to the inhibition of lipolysis.[3] This reduction in the breakdown of fats and the release of free fatty acids into the bloodstream has potential therapeutic implications for managing dyslipidemia and related metabolic disorders.

Antioxidant Properties: The Influence of Hydroxyl Group Position

While all hydroxybenzoic acids possess some degree of antioxidant activity due to their phenolic structure, the position of the hydroxyl group influences their efficacy. Studies have shown that monohydroxybenzoic acids with the hydroxyl group in the ortho and para positions exhibit higher antioxidant activity against superoxide radicals compared to the meta position.[1] This is attributed to the electronic effects of the carboxyl group on the stability of the resulting phenoxyl radical.

Para-Hydroxybenzoic Acid and its Esters (Parabens): Broad-Spectrum Antimicrobial and Antioxidant Activities